N-(3-Aminocyclopentyl)-2-methoxyacetamide
Description
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-(3-aminocyclopentyl)-2-methoxyacetamide |
InChI |
InChI=1S/C8H16N2O2/c1-12-5-8(11)10-7-3-2-6(9)4-7/h6-7H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
IJJIWXJZWDLOQE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1CCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methoxyacetamide Intermediate
The 2-methoxyacetamide portion is commonly prepared by reacting 2-methoxyacetic acid or its derivatives with ammonia or amines under dehydrating conditions.
-
- Reagents: 2-Methoxyacetic acid, ammonium hydroxide or amine.
- Solvent: Often carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
- Temperature: 0 to 25 °C for controlled acylation.
- Catalysts: Use of coupling agents like carbonyldiimidazole (CDI) or diisopropylcarbodiimide (DIC) to activate the acid group.
-
- 2-Methoxyacetic acid is activated with CDI at 0 °C.
- Ammonium hydroxide or amine is added dropwise.
- The reaction is stirred for several hours at room temperature.
- The product is isolated by extraction and purified by recrystallization or chromatography.
Coupling with 3-Aminocyclopentyl Group
The crucial step involves forming the amide bond between the 2-methoxyacetamide intermediate and 3-aminocyclopentylamine.
-
- Direct Amide Coupling: Using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of base (e.g., DIPEA).
- Acid Chloride Route: Conversion of 2-methoxyacetic acid to 2-methoxyacetyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with 3-aminocyclopentylamine.
- Activated Ester Method: Formation of active esters (e.g., NHS esters) of 2-methoxyacetic acid and subsequent reaction with the amine.
-
- Solvent: Dichloromethane, DMF, or acetonitrile.
- Temperature: 0 °C to room temperature.
- Reaction Time: 2 to 24 hours depending on method.
- Workup: Extraction, washing with brine, drying over anhydrous sodium sulfate, and purification by chromatography.
Representative Data Table of Preparation Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Methoxyacetic acid + CDI + NH3 | Dichloromethane | 0 to 25 | 4-6 | 70-85 | Activation and amidation |
| 2 | 2-Methoxyacetyl chloride + 3-Aminocyclopentylamine | Dichloromethane | 0 to 20 | 2-5 | 65-80 | Acid chloride coupling |
| 3 | 2-Methoxyacetic acid (activated ester) + amine + base | DMF or Acetonitrile | 0 to 25 | 6-24 | 60-75 | EDCI or HATU mediated coupling |
Comparative Analysis of Coupling Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Acid Chloride Route | Fast reaction, high reactivity | Requires handling of corrosive reagents | 65-80 |
| Carbodiimide Coupling | Mild conditions, widely used | Possible side reactions (urea byproducts) | 60-75 |
| Activated Ester | Selective, less harsh than acid chloride | Longer reaction times | 60-75 |
Research Findings and Optimization Notes
- Purity and Yield: Using carbodiimide coupling agents with additives such as HOBt or HOAt improves amide bond formation efficiency and reduces side reactions, enhancing purity and yield.
- Solvent Effects: Polar aprotic solvents like DMF or acetonitrile favor coupling reactions by better solubilizing reagents and intermediates.
- Temperature Control: Low temperature (0–5 °C) during acid chloride formation prevents decomposition, while room temperature is optimal for coupling with amines.
- Workup Procedures: Washing organic layers with saturated brine and drying over sodium sulfate ensures removal of impurities and moisture, critical for product stability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminocyclopentyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-(3-Aminocyclopentyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Aminocyclopentyl)-2-methoxyacetamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The methoxyacetamide moiety can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Physicochemical Data
| Compound | Physical State | Yield | Spectroscopic Data |
|---|---|---|---|
| Target Compound | Not reported | — | — |
| Analog 1 () | Solid | Not given | 1H/13C NMR, MS, IR reported for analogs |
| Analog 4 (: 5d) | Yellow oil | 35% | 1H NMR (δ 7.2–7.5 ppm), IR (C=O at 1680 cm⁻¹) |
| Analog 5 (: 4d) | Solid | Not given | HRMS (m/z 352.1 [M+H]⁺) |
The target compound’s lack of reported data highlights a gap in current research.
Pharmacological Activity
- Antimicrobial Activity : Analog 2 () demonstrated antimicrobial properties due to its amide and sulfanyl groups .
- Target Compound: No direct activity data; however, cyclopentylamine derivatives are known for CNS-targeting applications .
Stability and Toxicity
- Analog 1 (): No toxicity data reported.
- Analog 4 () : Stable under reflux conditions but prone to hydrolysis in acidic media .
- N-(3-Amino-4-methoxyphenyl)acetamide (): Classified as hazardous (irritant) with precautions for lab use .
Biological Activity
N-(3-Aminocyclopentyl)-2-methoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of a cyclopentyl amine followed by acylation with methoxyacetic acid. The synthetic pathways can vary, but the goal is to obtain a high yield of the desired compound while maintaining purity.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects.
- Cell Lines Tested : The compound has been tested against neuroblastoma and glioblastoma cell lines, showing lower lethal concentrations compared to existing therapeutic agents.
- Lethal Concentration (LC50) : In one study, the LC50 for this compound was determined to be significantly lower than that of standard treatments, indicating its potential as a more effective therapeutic option.
| Cell Line | LC50 (nM) | Comparison to Standard Treatment |
|---|---|---|
| U87 | 200 ± 60 | 15× lower than standard |
| BE (Chemoresistant) | 18.9 | Significantly more effective |
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, leading to increased apoptosis.
- Morphological Changes : Treated cells exhibit significant morphological alterations, including giant cells and disrupted nuclear envelopes.
Case Studies
- Study on Neuroblastoma Cells : A study evaluated the effects of this compound on neuroblastoma cells. The results indicated a strong correlation between drug concentration and cell viability, with notable apoptosis observed at higher concentrations.
- Biodistribution Studies : Animal models have been used to assess the biodistribution of the compound post-administration. Results showed preferential uptake in tumor tissues compared to normal tissues, suggesting targeted action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
